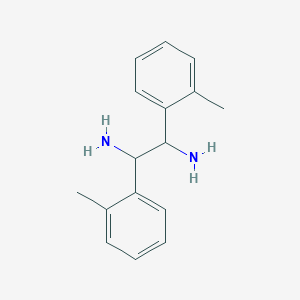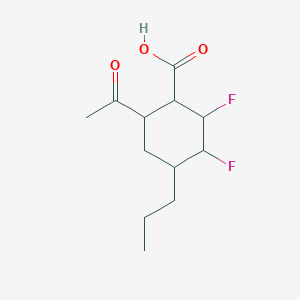
6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with acetyl, difluoro, and propyl groups, as well as a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, followed by selective fluorination and functional group modifications. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Halogenation or other substitution reactions can introduce new functional groups to the cyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and metabolic pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The acetyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, while the difluoro and propyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate biological pathways and influence the compound’s effects in various applications.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the acetyl, difluoro, and propyl substitutions, resulting in different chemical properties and reactivity.
2,3-Difluorocyclohexane-1-carboxylic acid: Similar fluorination pattern but lacks the acetyl and propyl groups.
4-Propylcyclohexane-1-carboxylic acid: Contains the propyl group but lacks the acetyl and difluoro substitutions.
Uniqueness
6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where its specific reactivity and interactions can be leveraged for desired outcomes.
Properties
CAS No. |
816451-16-8 |
|---|---|
Molecular Formula |
C12H18F2O3 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
6-acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H18F2O3/c1-3-4-7-5-8(6(2)15)9(12(16)17)11(14)10(7)13/h7-11H,3-5H2,1-2H3,(H,16,17) |
InChI Key |
YDUMXXQABHZGQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(C(C(C1F)F)C(=O)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


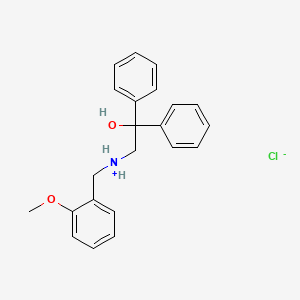
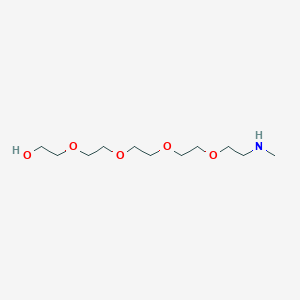
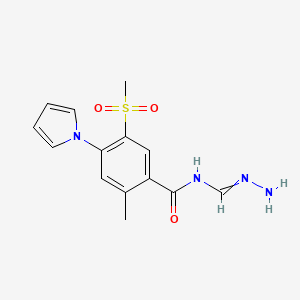
![4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one](/img/structure/B12514240.png)
![1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane](/img/structure/B12514242.png)

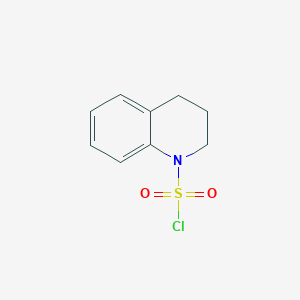
![12-[5-[3-(carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid](/img/structure/B12514264.png)
![N-(1-{2-[(tert-butyldiphenylsilyl)oxy]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12514267.png)
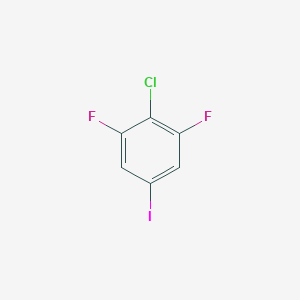
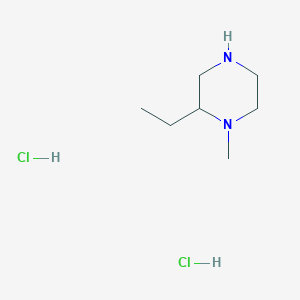
![N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514304.png)
